2,4,6-Trichloropyridin-3-amine

Vue d'ensemble

Description

2,4,6-Trichloropyridin-3-amine is a chemical compound with the molecular formula C5H3Cl3N2 . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The molecular weight of 2,4,6-Trichloropyridin-3-amine is 197.45 . The IUPAC name for this compound is 2,4,6-trichloro-3-pyridinamine . The InChI code is 1S/C5H3Cl3N2/c6-2-1-3 (7)10-5 (8)4 (2)9/h1H,9H2 .Physical And Chemical Properties Analysis

2,4,6-Trichloropyridin-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Aminomethylation Reactions

Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, such as yttrium and gadolinium, catalyze the ortho-C-H bond addition of pyridine derivatives into the C=N double bond of nonactivated imines, producing aminomethylated products. This process demonstrates the potential application of 2,4,6-Trichloropyridin-3-amine in facilitating novel bond formations and complex synthesis processes (Haruki Nagae et al., 2015).

Molecular Reorganizations and Complex Formation

Research on ligands constituted of tris(2-aminoethyl)amine moieties linked to pyridine spacers reveals significant insights into molecular movements and the chemistry of so-called scorpiand ligands. These studies shed light on the differences in thermodynamic and kinetic properties based on the position of the substituent at the arm, influencing the stability and formation kinetics of Cu(2+) complexes. Such investigations highlight the role of 2,4,6-Trichloropyridin-3-amine derivatives in understanding molecular reorganization and coordination chemistry (S. Blasco et al., 2010).

Gas Separation Materials

A series of wholly aromatic hyperbranched polyimides synthesized by condensation polymerization of a triamine monomer and commercially available dianhydride monomers exhibit properties relevant for gas separation applications. This research points towards the potential of 2,4,6-Trichloropyridin-3-amine in developing new materials with specific industrial applications, particularly in the area of gas separation and filtration (J. Fang et al., 2000).

Photoredox Catalysis in Bond Formation

The study on metal-free photoredox strategies for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives showcases the utility of 2,4,6-Trichloropyridin-3-amine in catalyzing bond formation under mild conditions. This research underscores the compound's relevance in synthetic chemistry, offering a pathway to functionalized alkenes and alkenes through photoredox catalysis (M. Ociepa et al., 2018).

Coordination Chemistry and Electron Transfer

Investigations into ruthenium(II) complexes of pyridylamine ligands with oxygen-bound amide moieties provide insights into structure regulation, proton-coupled electron transfer, and their implications in coordination chemistry. These studies highlight the strategic use of 2,4,6-Trichloropyridin-3-amine in the synthesis of complexes that exhibit specific electron transfer behaviors, offering potential applications in catalysis and electronic materials (Takahiko Kojima et al., 2004).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Orientations Futures

While the future directions for 2,4,6-Trichloropyridin-3-amine specifically are not mentioned in the search results, there are ongoing research developments in the synthesis of related compounds, such as 2,4,6-triarylpyridines . These compounds are key building blocks for functional molecules used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .

Propriétés

IUPAC Name |

2,4,6-trichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJCPIVNSCGBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527641 | |

| Record name | 2,4,6-Trichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichloropyridin-3-amine | |

CAS RN |

91872-08-1 | |

| Record name | 2,4,6-Trichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

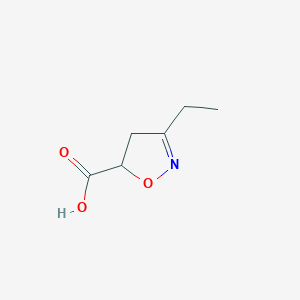

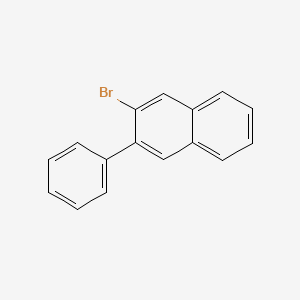

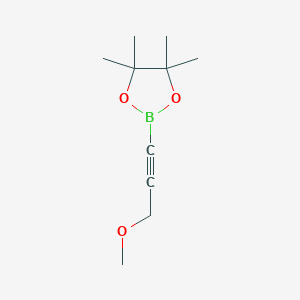

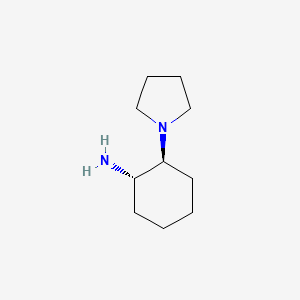

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

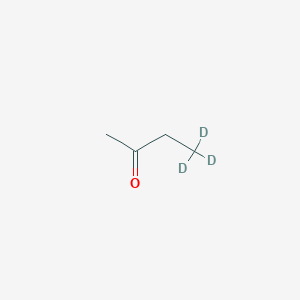

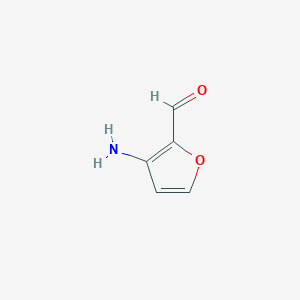

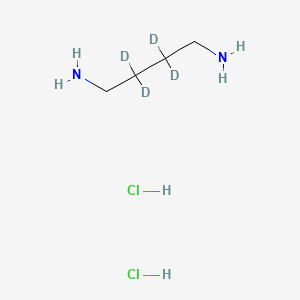

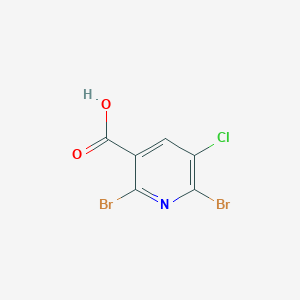

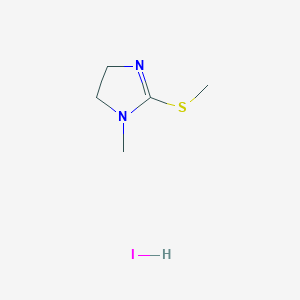

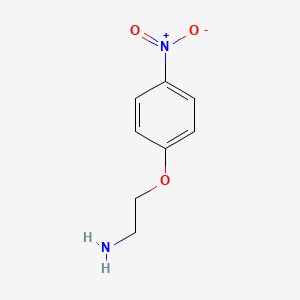

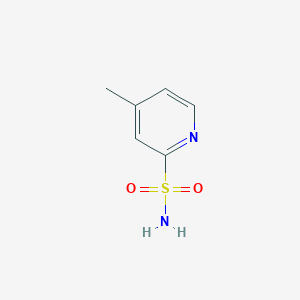

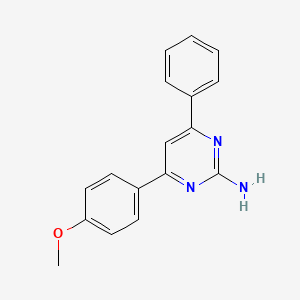

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.